molecular formula C84H123N27O27 B1518462 (4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid CAS No. 438625-61-7

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

Cat. No. B1518462
CAS RN: 438625-61-7
M. Wt: 1943 g/mol
InChI Key: HHMIGPXJCFTNAI-MZNMFFTKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid is a useful research compound. Its molecular formula is C84H123N27O27 and its molecular weight is 1943 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Protein Binding and Molecular Interactions

  • Interaction with Proteins : A study discussed the interaction of carboxamide derivatives of amino acids with bovine serum albumin (BSA) using an ultrasonic interferometer technique. This research highlights how compounds similar in complexity to the one mentioned can interact with proteins, showing significant binding at acidic pH levels. The findings suggest potential applications in studying protein-ligand interactions and drug delivery systems S. Thakare, P. Tekade, A. M. Pisudde, S. Pande, 2018.

Synthesis and Characterization

  • Enantioselective Synthesis : Research on the enantioselective synthesis of 2-substituted 4-aminobutanoic acid analogues presents methodologies that could be applied to the synthesis of complex amino acid derivatives. This type of research is crucial for creating compounds with specific stereochemical configurations, useful in pharmaceuticals and material science Shamim Azam, A. D'souza, P. B. Wyatt, 1996.

Pharmacological Applications

  • Pharmacological Activity : A study on the synthesis and analysis of 3,4-disubstituted 4-aminobutanoic acids highlights the pharmacological potential of complex amino acid derivatives. This research outlines the creation of compounds that could serve as bases for developing new therapeutic agents, demonstrating the broader application of intricate molecular designs in drug discovery O. S. Vasil'eva, E. S. Ostroglyadov, A. A. Nikonorov, O. Komarova, V. Berestovitskaya, 2016.

Chemical Analysis and Separation Techniques

  • Chiral Anion-Exchanger Stationary Phase : Utilization of a quinine-derived chiral anion-exchanger stationary phase for the separation of enantiomers of N-protected unusual beta-amino acids demonstrates the importance of analytical techniques in characterizing complex compounds. Such methodologies are fundamental in the quality control and development of pharmaceuticals, ensuring the correct stereochemistry in drug substances A. Péter, 2002.

Natural Products and Derivatives

  • Nitrogenous Compounds from Fungi : The isolation of nitrogenous compounds, including amino acid derivatives from deep-sea derived fungi, shows the exploration of natural sources for complex molecules. This research could guide the discovery of new bioactive compounds with potential applications in medicine and biotechnology Xiaowei Luo, Xuefeng Zhou, Yonghong Liu, 2018.

properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C84H123N27O27/c1-41(2)33-56(105-79(131)58(38-63(85)113)108-81(133)68(42(3)4)109-75(127)55(26-28-65(116)117)104-80(132)60(40-112)98-46-21-23-48-43(5)34-67(120)138-62(48)36-46)77(129)107-59(39-66(118)119)76(128)97-44(6)70(122)100-54(25-27-64(114)115)74(126)106-57(35-45-15-8-7-9-16-45)78(130)103-53(20-14-32-96-84(91)92)73(125)101-51(17-10-11-29-93-49-24-22-47(110(134)135)37-61(49)111(136)137)72(124)102-52(19-13-31-95-83(89)90)71(123)99-50(69(86)121)18-12-30-94-82(87)88/h7-9,15-16,21-24,34,36-37,41-42,44,50-60,68,93,98,112H,10-14,17-20,25-33,35,38-40H2,1-6H3,(H2,85,113)(H2,86,121)(H,97,128)(H,99,123)(H,100,122)(H,101,125)(H,102,124)(H,103,130)(H,104,132)(H,105,131)(H,106,126)(H,107,129)(H,108,133)(H,109,127)(H,114,115)(H,116,117)(H,118,119)(H4,87,88,94)(H4,89,90,95)(H4,91,92,96)/t44-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,68-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMIGPXJCFTNAI-MZNMFFTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H123N27O27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1943.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.